molecular formula C16H20ClNO2 B125304 2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl CAS No. 148223-47-6

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl

Cat. No. B125304
M. Wt: 293.79 g/mol
InChI Key: BNRIFTDITYZBIE-UHFFFAOYSA-N
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Description

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hydrochloride (2-BMPEA HCl) is a chemical compound that has been used in laboratory experiments for a variety of purposes, including research into its potential use as a pharmaceutical drug. It is a derivative of the neurotransmitter phenethylamine and is structurally similar to amphetamines, although it is not known to have any stimulant effects. This compound has been studied for its potential use in treating a variety of conditions, including attention deficit hyperactivity disorder (ADHD), Parkinson’s disease, and even Alzheimer’s disease.

Scientific Research Applications

Antioxidant Properties and Structure-Activity Relationships

Hydroxycinnamic acids (HCAs) are closely related to the structural framework of the mentioned compound, showcasing significant biological properties due to their antioxidant activity. These studies focus on the structure-activity relationships (SARs) of HCAs, highlighting the importance of unsaturated bonds and the presence of ortho-dihydroxy phenyl groups (catechol moiety) in enhancing antioxidant activity. Such properties are vital for developing treatments for oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

Mechanism of β-O-4 Bond Cleavage in Lignin

Research on the acidolysis of lignin model compounds provides insights into the chemical transformations of phenyl-ethylamine structures. The study of dimeric non-phenolic β-O-4-type lignin model compounds reveals the significance of the γ-hydroxymethyl group in the cleavage mechanism, offering a foundation for understanding the chemical behavior of similar compounds (Yokoyama, 2015).

Anticancer Drug Development

The search for new types of anticancer drugs with high tumor specificity and reduced toxicity to non-target cells has led to the exploration of compounds with phenyl-ethylamine scaffolds. These compounds demonstrate potential in inducing apoptotic cell death in cancer cell lines while minimizing damage to normal cells, showcasing the therapeutic potential of structural optimization and medicinal chemistry in cancer treatment (Sugita et al., 2017).

Antimicrobial Agents

Benzofuran derivatives exhibit a wide range of biological and pharmacological applications, including antimicrobial activity. These compounds, with structural similarities to the mentioned compound, have been explored for their potential in treating infections due to their ability to act against various microbes. The unique structural features of benzofuran make it a privileged structure in drug discovery, especially for antimicrobial agents (Hiremathad et al., 2015).

properties

IUPAC Name

2-(4-methoxy-3-phenylmethoxyphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2.ClH/c1-18-15-8-7-13(9-10-17)11-16(15)19-12-14-5-3-2-4-6-14;/h2-8,11H,9-10,12,17H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNRIFTDITYZBIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90639969
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Benzyloxy-4-methoxy-phenyl)-ethylamine hcl

CAS RN

148223-47-6
Record name 2-[3-(Benzyloxy)-4-methoxyphenyl]ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90639969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 148223-47-6
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